![molecular formula C9H11ClN2O2S2 B13333268 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a chemical compound with a complex structure that includes an imidazole ring fused with a thiazole ring, a tert-butyl group, and a sulfonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the imidazole and thiazole rings, followed by the introduction of the tert-butyl group and the sulfonyl chloride functional group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The double bonds in the imidazole and thiazole rings can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles such as halogens for addition reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and addition products with various electrophiles. These products can have different chemical and physical properties, making them useful for various applications.
科学研究应用
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and other biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-tert-Butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid: A related compound with a carboxylic acid group instead of a sulfonyl chloride group.
1,3-Thiazole-5-sulfonyl chloride: A simpler compound with only the thiazole ring and sulfonyl chloride group.
Uniqueness
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is unique due to the combination of its imidazole and thiazole rings, tert-butyl group, and sulfonyl chloride functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
属性
分子式 |
C9H11ClN2O2S2 |
|---|---|
分子量 |
278.8 g/mol |
IUPAC 名称 |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c1-9(2,3)6-5-15-8-11-4-7(12(6)8)16(10,13)14/h4-5H,1-3H3 |
InChI 键 |
DZMKCWMCSDKALE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CSC2=NC=C(N12)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



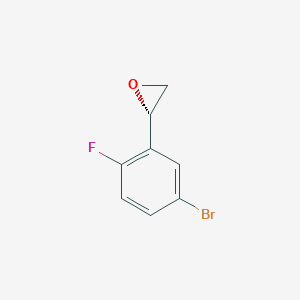
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
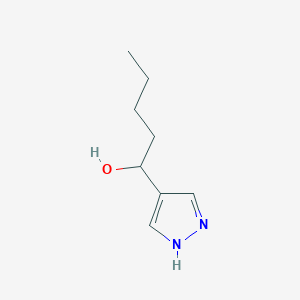
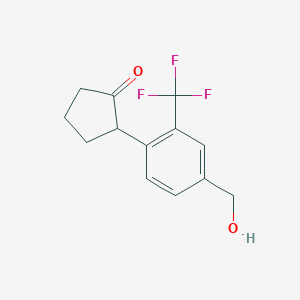
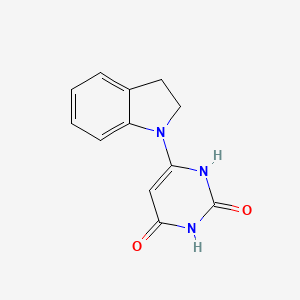
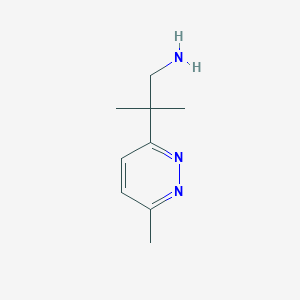
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
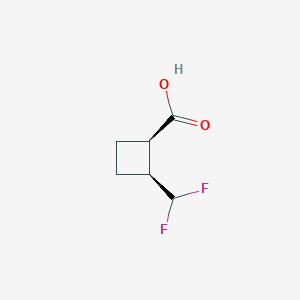
![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
![tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13333243.png)
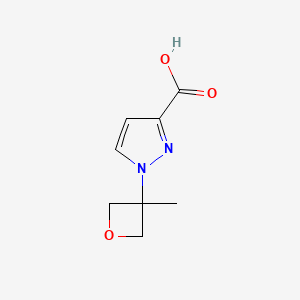
![2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13333253.png)
